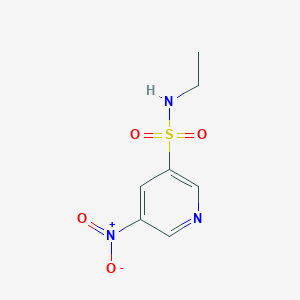

N-ethyl-5-nitropyridine-3-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-ethyl-5-nitropyridine-3-sulfonamide is a useful research compound. Its molecular formula is C7H9N3O4S and its molecular weight is 231.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Antimicrobial Activity

N-ethyl-5-nitropyridine-3-sulfonamide exhibits potential antimicrobial properties. The sulfonamide moiety mimics natural substrates, allowing it to inhibit enzymes involved in bacterial folate metabolism, which is crucial for bacterial growth. Similar compounds have demonstrated antibacterial activity by disrupting metabolic pathways essential for bacteria.

Case Study: Inhibition of Bacterial Growth

A study demonstrated that derivatives of sulfonamides, including this compound, effectively inhibited the growth of various bacterial strains. The mechanism involved competitive inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.

1.2 Anti-inflammatory Properties

Research indicates that this compound may also possess anti-inflammatory effects. Its structural characteristics allow it to interact with biological targets involved in inflammatory responses, potentially making it useful in treating inflammatory diseases.

Organic Synthesis Applications

2.1 Synthesis of Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating complex molecular architectures.

Table 1: Chemical Transformations Involving this compound

| Transformation Type | Description | Example Reaction |

|---|---|---|

| Reduction | Nitro group reduction to amine | N-ethyl-5-amino-pyridine-3-sulfonamide |

| Oxidation | Conversion to sulfone derivatives | N-ethyl-5-nitro-pyridine-3-sulfone |

| Coupling | Formation of biaryl compounds | Coupling with aryl halides |

Mechanistic Studies

3.1 Enzyme Interaction Studies

This compound's ability to bind to specific enzymes has been a focus of mechanistic studies. These studies reveal that the compound acts as a competitive inhibitor, effectively blocking enzyme activity by mimicking natural substrates.

Case Study: Enzyme Binding Affinity

Research involving enzyme kinetics demonstrated that this compound binds effectively to target enzymes, showcasing its potential as a lead compound for developing new therapeutics aimed at bacterial infections and inflammation .

Structural Analogues and Comparative Analysis

The structural features of this compound allow for comparisons with other sulfonamide derivatives, highlighting variations in biological activity and reactivity.

Table 2: Structural Comparison of Sulfonamide Derivatives

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 5-Nitropyridine-2-sulfonamide | Nitro at 5-position, sulfonamide at 2-position | Different reactivity due to positional changes |

| 4-Nitropyridine-2-sulfonamide | Nitro at 4-position, sulfonamide at 2-position | Varying biological activity profile |

| N-(2-Ethoxyethyl)-N-methyl-5-nitropyridine-3-sulfonamide | Methyl instead of ethyl on nitrogen | Variations in solubility and biological activity |

Eigenschaften

CAS-Nummer |

62009-10-3 |

|---|---|

Molekularformel |

C7H9N3O4S |

Molekulargewicht |

231.23 g/mol |

IUPAC-Name |

N-ethyl-5-nitropyridine-3-sulfonamide |

InChI |

InChI=1S/C7H9N3O4S/c1-2-9-15(13,14)7-3-6(10(11)12)4-8-5-7/h3-5,9H,2H2,1H3 |

InChI-Schlüssel |

HQXCONSTUVKATQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCNS(=O)(=O)C1=CN=CC(=C1)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.